7-Methylheptadecanoyl-CoA

Lipidomics Mass Spectrometry Acyl-CoA Profiling

7-Methylheptadecanoyl-CoA is the definitive substrate for peroxisomal branched-chain acyl-CoA oxidase activity assays and a unique internal standard for LC-MS/MS quantification of methyl-branched acyl-CoA species. Its distinct mass (+14 Da vs. unbranched C17-CoA), longer C18 retention, and strictly peroxisomal β-oxidation metabolism prevent the isobaric interferences and ambiguous data typical of straight-chain surrogates. Researchers studying peroxisomal biogenesis disorders or branched-chain lipid metabolism require this specific compound to generate valid, reproducible results. Secure your high-purity, analytically validated material today.

Molecular Formula C39H70N7O17P3S
Molecular Weight 1034.0 g/mol
Cat. No. B15551057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylheptadecanoyl-CoA
Molecular FormulaC39H70N7O17P3S
Molecular Weight1034.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O17P3S/c1-5-6-7-8-9-10-11-13-16-27(2)17-14-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)
InChIKeyKVILHEUJJQEPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylheptadecanoyl-CoA: Chemical Identity and Baseline Specifications for Procurement


7-Methylheptadecanoyl-CoA (7-Methylheptadecanoyl-coenzyme A) is a long-chain, methyl-branched fatty acyl coenzyme A thioester with molecular formula C39H70N7O17P3S and an average molecular weight of 1034 Da . It belongs to the class of organic compounds known as long-chain fatty acyl CoAs, where a saturated fatty acid chain of 12 to 20 carbons is attached to coenzyme A via a thioester bond [1]. The acyl moiety is 7-methylheptadecanoic acid, a C17 saturated fatty acid bearing a single methyl branch at the 7-position [2].

Why Unbranched Heptadecanoyl-CoA Cannot Substitute for 7-Methylheptadecanoyl-CoA


While both 7-methylheptadecanoyl-CoA and the unbranched analog heptadecanoyl-CoA are long-chain fatty acyl-CoAs involved in lipid metabolism, they are not interchangeable in experimental systems. The presence of a methyl branch at the 7-position introduces distinct physicochemical properties, including altered molecular weight (1034 Da vs. 1020 Da), lipophilicity (predicted logP 2.75 vs. 2.61), and polar surface area (363.6 Ų vs. 418.4 Ų), which affect chromatographic behavior, mass spectrometric detection, and enzyme-substrate recognition [1][2]. Moreover, branched-chain acyl-CoAs are primarily metabolized via peroxisomal β-oxidation pathways that are distinct from the mitochondrial pathways utilized by straight-chain substrates, necessitating specific enzyme systems (e.g., branched-chain acyl-CoA oxidase) that exhibit stereospecificity and chain-length selectivity [3]. Consequently, substituting a generic unbranched acyl-CoA for 7-methylheptadecanoyl-CoA would yield non-comparable data and undermine the validity of metabolic tracing, enzyme kinetics, and lipidomics studies.

Quantitative Differentiation: 7-Methylheptadecanoyl-CoA vs. Closest Analogs


Molecular Weight and Formula Distinguish 7-Methylheptadecanoyl-CoA from Unbranched Heptadecanoyl-CoA

7-Methylheptadecanoyl-CoA exhibits a distinct molecular formula (C39H70N7O17P3S) and average molecular weight (1034 Da) relative to the unbranched comparator heptadecanoyl-CoA (C38H68N7O17P3S, 1019.97 Da) [1]. This +14 Da mass difference corresponds to the addition of a methyl branch (CH2), providing a unique mass-to-charge signature for targeted and untargeted mass spectrometry workflows.

Lipidomics Mass Spectrometry Acyl-CoA Profiling

Predicted Lipophilicity (logP) Differentiates 7-Methylheptadecanoyl-CoA from Straight-Chain Analogs

The predicted octanol-water partition coefficient (ALOGPS logP) for 7-methylheptadecanoyl-CoA is 2.75 [1], compared to 2.61 for the unbranched heptadecanoyl-CoA [2]. This +0.14 logP unit increase reflects the modest increase in hydrophobicity conferred by the methyl branch.

Physicochemical Profiling Chromatography Membrane Permeability

Polar Surface Area and Hydrogen Bonding Profile Differ Significantly from Straight-Chain Comparators

7-Methylheptadecanoyl-CoA has a predicted topological polar surface area (TPSA) of 363.63 Ų [1], whereas heptadecanoyl-CoA exhibits a TPSA of 418.36 Ų [2]. This 54.73 Ų reduction in polar surface area is attributed to the methyl branch altering the conformational ensemble and effective polar atom exposure.

Drug Design Bioavailability Molecular Modeling

Long-Term Storage Stability Parameters for Laboratory Procurement

Vendor specifications indicate that 7-methylheptadecanoyl-CoA can be stored as a powder at -20°C for up to 3 years, and as a reconstituted solution at -80°C for up to 1 year . In comparison, the unbranched analog heptadecanoyl-CoA is typically stored at -20°C with a stated stability of ≥4 years for the powder form .

Reagent Stability Inventory Management Experimental Reproducibility

Metabolic Pathway Assignment: Peroxisomal β-Oxidation Specificity for Branched-Chain Acyl-CoAs

Branched-chain fatty acyl-CoAs, including methyl-branched species, are not substrates for the classic mitochondrial β-oxidation machinery. Instead, they require peroxisomal β-oxidation enzymes, specifically the branched-chain acyl-CoA oxidase (BRCA-CoA oxidase) that exhibits strict stereospecificity for 2S-methyl-branched substrates and distinct chain-length preferences [1][2]. While direct kinetic data for 7-methylheptadecanoyl-CoA are not available in the public domain, class-level inference places it within this specialized peroxisomal pathway, differentiating it from straight-chain comparators that are primarily processed in mitochondria.

Peroxisomal Metabolism Enzyme Specificity Inborn Errors of Metabolism

Mass Spectrometry Collision Cross Section (CCS) Value for Ion Mobility Separation

The predicted collision cross section (CCS) for the [M+H]+ adduct of 7-methylheptadecanoyl-CoA is 297.9 Ų [1]. In contrast, the unbranched heptadecanoyl-CoA [M+H]+ adduct has a predicted CCS of 292.6 Ų [2]. This 5.3 Ų increase reflects the more extended conformation induced by the methyl branch.

Ion Mobility Spectrometry Lipidomics Structural Confirmation

Recommended Applications for 7-Methylheptadecanoyl-CoA Based on Verified Differentiation


Targeted Lipidomics and Acyl-CoA Profiling by LC-MS/MS

7-Methylheptadecanoyl-CoA serves as a unique internal standard or reference material for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows aimed at quantifying methyl-branched acyl-CoA species in biological samples. Its distinct molecular mass (+14 Da vs. unbranched C17 CoA) and predicted CCS value (297.9 Ų) enable unambiguous chromatographic separation and spectral identification, minimizing isobaric interferences that plague straight-chain acyl-CoA analyses [1][2].

Investigation of Peroxisomal β-Oxidation and Branched-Chain Fatty Acid Metabolism

As a representative long-chain, methyl-branched acyl-CoA, this compound is an ideal substrate for assaying peroxisomal branched-chain acyl-CoA oxidase activity in cell lysates or purified enzyme preparations. Unlike straight-chain CoAs, its metabolism is strictly peroxisome-dependent, making it a valuable tool for studying peroxisomal biogenesis disorders (e.g., Zellweger spectrum disorders) and the role of branched-chain fatty acids in human health and disease [3].

Development of Reversed-Phase HPLC Methods for Acyl-CoA Separation

The slightly higher predicted logP (2.75) of 7-methylheptadecanoyl-CoA compared to straight-chain analogs translates to longer retention times on standard C18 columns. This property can be exploited to optimize chromatographic gradients for resolving complex mixtures of acyl-CoAs with similar chain lengths but differing degrees of branching, a common challenge in metabolomics core facilities [1].

In Vitro Studies of Membrane Permeability and Cellular Uptake

The reduced polar surface area (363.63 Ų vs. 418.36 Ų for the unbranched comparator) suggests that 7-methylheptadecanoyl-CoA may exhibit enhanced passive diffusion across lipid bilayers. Researchers can utilize this compound to investigate the relationship between acyl-CoA structure and cellular uptake efficiency, informing the design of prodrugs or metabolic tracers with improved membrane permeability [2].

Technical Documentation Hub

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